molecular formula C60H110O15 B12642360 Sucrose tetralaurate CAS No. 94031-22-8

Sucrose tetralaurate

Cat. No.: B12642360
CAS No.: 94031-22-8
M. Wt: 1071.5 g/mol
InChI Key: AGKBDNTTZPNFSG-SSRCRYROSA-N
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Description

Sucrose tetralaurate is a sucrose ester, specifically a tetraester of sucrose and lauric acid. Sucrose esters are known for their surfactant properties, making them valuable in various industries, including food, cosmetics, and pharmaceuticals. This compound, with its unique structure, offers specific advantages in terms of biodegradability, non-toxicity, and emulsifying properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose tetralaurate can be synthesized through esterification and transesterification reactions. The esterification process involves reacting sucrose with lauric acid in the presence of a catalyst, typically under anhydrous conditions and reduced pressure. The transesterification method involves the reaction of sucrose with methyl laurate, again in the presence of a catalyst. Ultrasonic frequencies can also be employed to enhance the yield and reduce reaction time .

Industrial Production Methods: Industrial production of this compound often involves a two-stage process. In the first stage, lauric acid is esterified to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to produce this compound. This method ensures high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: Sucrose tetralaurate primarily undergoes hydrolysis and transesterification reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.

    Transesterification: Requires alcohols (e.g., methanol) and catalysts such as sodium methoxide or enzymes.

    Oxidation and Reduction: Involves oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products:

    Hydrolysis: Produces sucrose and lauric acid.

    Transesterification: Produces various sucrose esters depending on the alcohol used.

    Oxidation and Reduction: Produces oxidized or reduced forms of the ester components.

Scientific Research Applications

Sucrose tetralaurate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sucrose tetralaurate is primarily based on its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. At the molecular level, it interacts with lipid bilayers, enhancing membrane permeability. This property is particularly useful in drug delivery systems where it facilitates the transport of active ingredients across cell membranes .

Comparison with Similar Compounds

  • Sucrose monolaurate
  • Sucrose dilaurate
  • Sucrose trilaurate
  • Sucrose stearate
  • Sucrose palmitate

Comparison: Sucrose tetralaurate is unique due to its higher degree of esterification, which imparts superior emulsifying properties compared to its mono-, di-, and tri- counterparts. It also offers better stability and lower toxicity, making it more suitable for applications in sensitive formulations such as pharmaceuticals and cosmetics .

Properties

CAS No.

94031-22-8

Molecular Formula

C60H110O15

Molecular Weight

1071.5 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4-di(dodecanoyloxy)-5-(dodecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate

InChI

InChI=1S/C60H110O15/c1-5-9-13-17-21-25-29-33-37-41-50(62)69-46-49-57(72-52(64)43-39-35-31-27-23-19-15-11-7-3)58(73-53(65)44-40-36-32-28-24-20-16-12-8-4)60(74-49,75-59-56(68)55(67)54(66)48(45-61)71-59)47-70-51(63)42-38-34-30-26-22-18-14-10-6-2/h48-49,54-59,61,66-68H,5-47H2,1-4H3/t48-,49-,54-,55+,56-,57-,58+,59-,60+/m1/s1

InChI Key

AGKBDNTTZPNFSG-SSRCRYROSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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